7-(1-Benzofuran-2-yl)-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(1-Benzofuran-2-yl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that combines the structural features of benzofuran and triazolopyrimidine. This compound is of significant interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(1-Benzofuran-2-yl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the annulation of a pyrimidine moiety to a triazole ring. One common method includes the reaction of benzofuran-2-carboxylic acid with hydrazine hydrate to form benzofuran-2-carbohydrazide. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate under reflux conditions to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity .
Types of Reactions:
Reduction: Reduction reactions can target the triazolopyrimidine ring, converting it to its dihydro or tetrahydro forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Dihydro or tetrahydro triazolopyrimidine derivatives.
Substitution: Various substituted triazolopyrimidine derivatives.
Scientific Research Applications
7-(1-Benzofuran-2-yl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(1-Benzofuran-2-yl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits fungal enzyme activity.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.
Comparison with Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, which are used in the treatment of skin diseases.
Triazolopyrimidine Derivatives: Compounds such as triazavirin, which have antiviral properties.
Uniqueness: 7-(1-Benzofuran-2-yl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its combined structural features of benzofuran and triazolopyrimidine, which confer a broad spectrum of biological activities. Its versatility in undergoing various chemical reactions also makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C15H12N4O |
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Molecular Weight |
264.28 g/mol |
IUPAC Name |
7-(1-benzofuran-2-yl)-2-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H12N4O/c1-2-14-17-15-16-8-7-11(19(15)18-14)13-9-10-5-3-4-6-12(10)20-13/h3-9H,2H2,1H3 |
InChI Key |
IURHMMGAGOZUKN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=CC=NC2=N1)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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